
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an oxadiazole ring fused to a tetrahydrocinnolinone structure, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with a suitable amine to form an intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxadiazole ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Applications De Recherche Scientifique
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
- 5,6,7,8-Tetrahydrocinnolin-3(2H)-one
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl derivatives
Uniqueness
What sets 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one apart from similar compounds is its unique combination of the oxadiazole and tetrahydrocinnolinone structures. This fusion imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12N4O2 |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
6-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
InChI |
InChI=1S/C11H12N4O2/c1-6-12-11(17-15-6)7-2-3-9-8(4-7)5-10(16)14-13-9/h5,7H,2-4H2,1H3,(H,14,16) |
Clé InChI |
VJWTYCUTEDJKPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)C2CCC3=NNC(=O)C=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


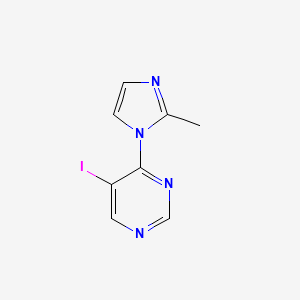
![2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione](/img/structure/B11781049.png)


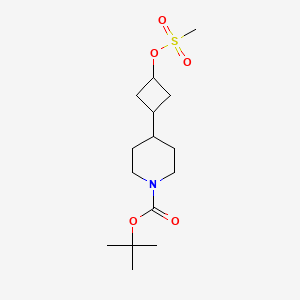
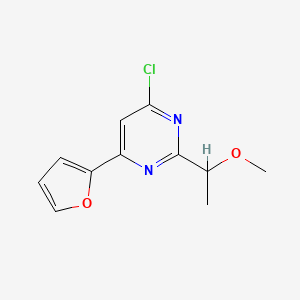
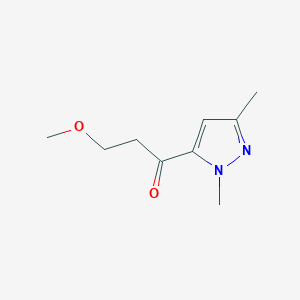
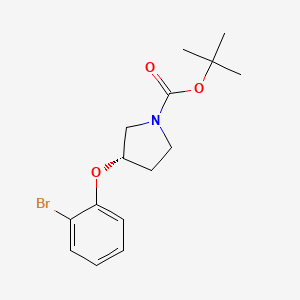




![4,8-dibromothieno[2,3-f][1]benzothiole](/img/structure/B11781111.png)
![tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11781116.png)
